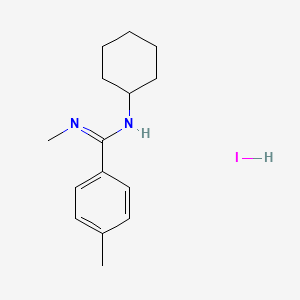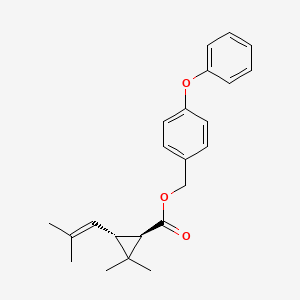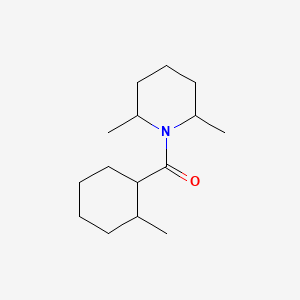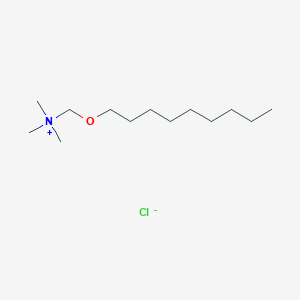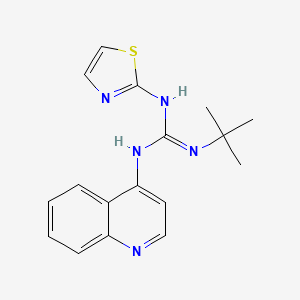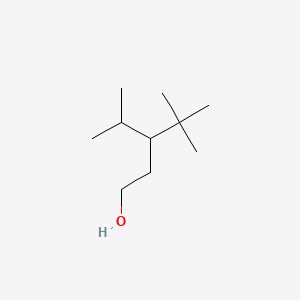
4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol is an organic compound classified as a tertiary alcohol. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structure, which includes two methyl groups and an isopropyl group attached to the main carbon chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol can be achieved through various methods. One common approach involves the reaction of 4,4-dimethyl-3-(propan-2-yl)pentan-1-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: It can be reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: 4,4-Dimethyl-3-(propan-2-yl)pentan-1-one.
Reduction: Corresponding alkanes.
Substitution: Alkyl halides.
科学的研究の応用
4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of 4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol involves its interaction with specific molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
2,4-Dimethyl-3-pentanol: Similar structure but lacks the isopropyl group.
4,4-Dimethyl-2-pentanol: Similar structure but with the hydroxyl group on a different carbon.
3,3-Dimethyl-2-butanol: Similar structure but with fewer carbon atoms in the main chain.
Uniqueness
4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol is unique due to its specific arrangement of methyl and isopropyl groups, which confer distinct chemical and physical properties. This unique structure influences its reactivity and interactions with other molecules, making it valuable in various applications.
特性
CAS番号 |
66719-51-5 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC名 |
4,4-dimethyl-3-propan-2-ylpentan-1-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)9(6-7-11)10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChIキー |
DQWFOEIWLQBIFY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CCO)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B14458378.png)
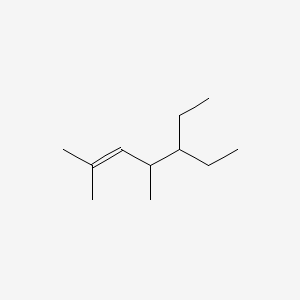
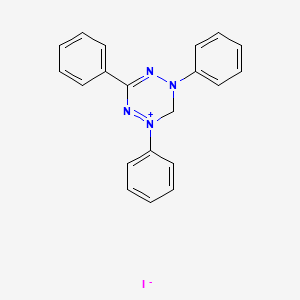
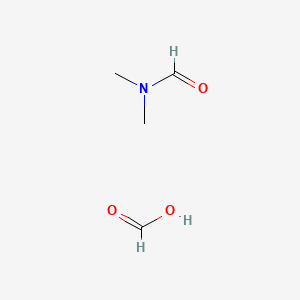
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)

